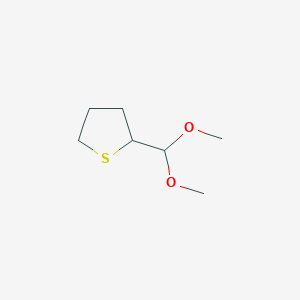

2-(Dimethoxymethyl)thiolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethoxymethyl)thiolane is a chemical compound with the CAS Number: 2411256-74-9 . It has a molecular weight of 162.25 and its IUPAC name is 2-(dimethoxymethyl)tetrahydrothiophene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14O2S/c1-8-7(9-2)6-4-3-5-10-6/h6-7H,3-5H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Biomedical Applications in Silicone Elastomers : Nguyen et al. (2016) explored using thiol–ene “click” chemistry for post-functionalising and cross-linking polymers in the biomedical field. They successfully cross-linked thiol-functionalised poly(dimethylsiloxane) (PDMS) with vinyl-PDMS chains, which demonstrated good cytocompatibility, indicating potential for 3D printing, microfabrication, and cell culture in biomedical applications (Nguyen, Megone, Kong, & Gautrot, 2016).

Catalytic Hydrogenation Research : Mashkina (1997) analyzed the catalytic liquid-phase hydrogenation of thiolene 1,1-dioxides to thiolane 1,1-dioxide, discussing the activities and selectivities of various metals and complexes in this process. The study offers insights into improving the resistance of hydrogenation catalysts to sulfur (Mashkina, 1997).

Electroactive Vinylsilane Precursors : Bruña et al. (2015) described the application of 1,3-divinyl-1,3-dimethyl-1,3-diferrocenyldisiloxane as an efficient electroactive vinylsilane precursor for thiol–ene radical reactions. This study paved the way for creating novel oxathiacrown macrocycles and sulfur-bearing linear oligo-carbosiloxanes (Bruña, Martínez-Montero, González-Vadillo, Martín-Fernández, Montero‐Campillo, Mó, & Cuadrado, 2015).

Oxidation and Catalytic Reduction Research : Gennari et al. (2015) studied a manganese-thiolate complex capable of activating dioxygen and catalyzing its reduction to generate hydrogen peroxide, showing potential for efficient oxidation processes (Gennari, Brazzolotto, Pécaut, Cherrier, Pollock, DeBeer, Retegan, Pantazis, Neese, Rouzières, Clérac, & Duboc, 2015).

Thiolation of Methanol : Pashigreva et al. (2017) investigated the thiolation of methanol over Al2O3 and WS2 catalysts modified with cesium, highlighting the changes in reaction rates and selectivity due to the presence of cesium (Pashigreva, Kondratieva, Bermejo-Deval, Gutiérrez, & Lercher, 2017).

Self-Assembled Films on Gold : Tsao et al. (1997) studied poly(dimethylsiloxane) (PDMS) copolymers with propanethiol side chains for forming self-assembled films on gold surfaces, contributing to understanding the interaction of these polymers with metallic surfaces (Tsao, Pfeifer, Rabolt, Castner, Häussling, & Ringsdorf, 1997).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of thiophene, a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of properties and applications, including roles in industrial chemistry and material science .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

Pharmacokinetics, which describes what the body does to drugs, is characterized by the study of these ADME properties .

Result of Action

Thiophene derivatives are known to have a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs .

Biochemical Analysis

Biochemical Properties

It is known that thiophene-based analogs, which include compounds like 2-(Dimethoxymethyl)thiolane, play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Mechanism

It is known that thiophene derivatives, which include compounds like this compound, can undergo various reactions such as oxidation, reduction, and hydrolysis .

Metabolic Pathways

It is known that many compounds undergo phase I and phase II metabolic reactions, which involve the modification of the compound and its subsequent conjugation with an endogenous molecule .

Transport and Distribution

Many compounds interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Many compounds are directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-(dimethoxymethyl)thiolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-8-7(9-2)6-4-3-5-10-6/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKCPOGGVRPNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCS1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)

![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)

![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797252.png)

![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)